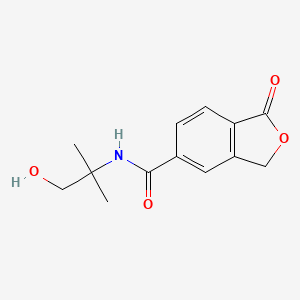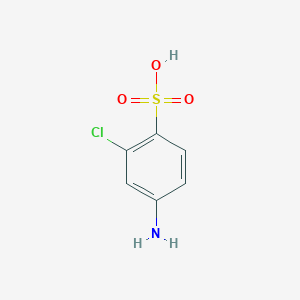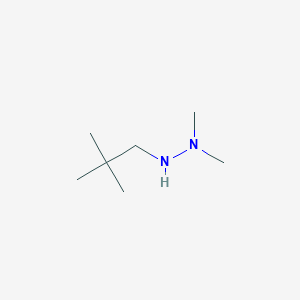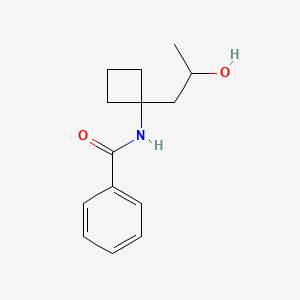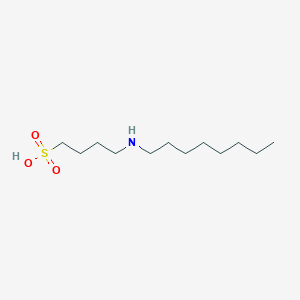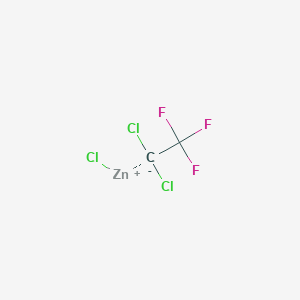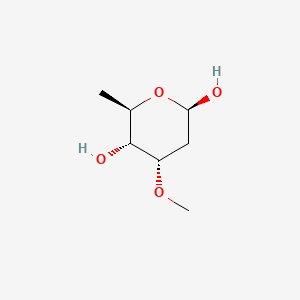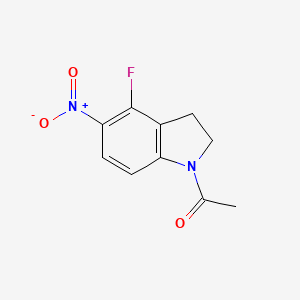
1-(4-Fluoro-5-nitroindolin-1-yl)ethan-1-one
Descripción general
Descripción
1-(4-Fluoro-5-nitroindolin-1-yl)ethan-1-one is a synthetic organic compound that belongs to the indole family. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, characterized by the presence of a fluoro and nitro group on the indole ring, exhibits unique chemical properties that make it of interest in various fields of scientific research.
Métodos De Preparación
The synthesis of 1-(4-Fluoro-5-nitroindolin-1-yl)ethan-1-one typically involves the reaction of indole derivatives with appropriate reagents under controlled conditions. One common method includes the reaction of 4-fluoro-5-nitroindole with ethanone in the presence of a catalyst . The reaction conditions often involve refluxing the reactants in a suitable solvent such as toluene or acetonitrile at elevated temperatures (around 110°C) for a specific duration . Industrial production methods may involve scaling up this reaction with optimized conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
1-(4-Fluoro-5-nitroindolin-1-yl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the nitro group to an amino group.
Substitution: Electrophilic substitution reactions can occur at the indole ring, especially at positions activated by the fluoro and nitro groups.
Common reagents and conditions for these reactions include acidic or basic environments, specific catalysts, and controlled temperatures. The major products formed depend on the type of reaction and the reagents used.
Aplicaciones Científicas De Investigación
1-(4-Fluoro-5-nitroindolin-1-yl)ethan-1-one has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 1-(4-Fluoro-5-nitroindolin-1-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. The presence of the fluoro and nitro groups enhances its ability to bind to certain enzymes and receptors, thereby modulating their activity . This interaction can lead to the inhibition or activation of specific biochemical pathways, resulting in the observed biological effects.
Comparación Con Compuestos Similares
1-(4-Fluoro-5-nitroindolin-1-yl)ethan-1-one can be compared with other indole derivatives such as:
1-(5-Fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide: Known for its antiviral activity.
1-(5-Bromo-4-fluoro-1H-indazol-1-yl)ethanone: Another indole derivative with distinct chemical properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts unique chemical and biological properties compared to other similar compounds.
Propiedades
Número CAS |
1003858-67-0 |
|---|---|
Fórmula molecular |
C10H9FN2O3 |
Peso molecular |
224.19 g/mol |
Nombre IUPAC |
1-(4-fluoro-5-nitro-2,3-dihydroindol-1-yl)ethanone |
InChI |
InChI=1S/C10H9FN2O3/c1-6(14)12-5-4-7-8(12)2-3-9(10(7)11)13(15)16/h2-3H,4-5H2,1H3 |
Clave InChI |
ZGABOYWWJJZKFR-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)N1CCC2=C1C=CC(=C2F)[N+](=O)[O-] |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
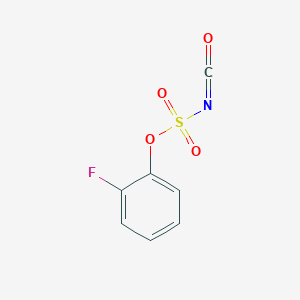

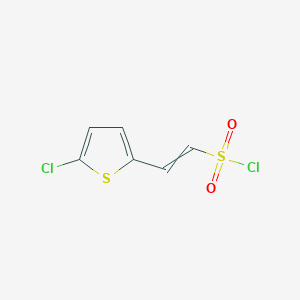
![3-[N-(dimethylaminosulfonyl)-amino]-4'-methoxybenzophenone](/img/structure/B8568909.png)
![4-(2-Amino-ethyl)-[1,3]dioxolan-2-one](/img/structure/B8568914.png)
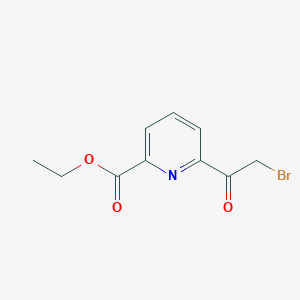
![N-(3-bromo-5-{[4-(trifluoromethyl)pyrimidin-2-yl]amino}phenyl)acetamide](/img/structure/B8568934.png)
